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Compound of Interest

Compound Name: 2'5"-Dichloroacetophenone

Cat. No.: B105169

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of
various dichloroacetophenone isomers. The data presented is crucial for understanding the
energetic landscapes of these compounds, which is of significant interest in fields such as
chemical synthesis, reaction design, and drug development, where stability and energy release
are critical parameters. This document summarizes experimentally determined and
computationally calculated thermochemical data, details the experimental and computational
methodologies employed in these studies, and provides a logical workflow for the
determination of these properties.

Quantitative Thermochemical Data

The following tables summarize the key thermochemical properties for several
dichloroacetophenone isomers. These values have been compiled from experimental studies
and computational chemistry analyses.

Table 1: Molar Enthalpies of Formation (AfH°m) of Dichloroacetophenone Isomers at 298.15 K
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2,2-

Dichloroacetophenone

Data not available

Table 2: Molar Enthalpies of Sublimation/Vaporization (Agcr/IH°m) of Dichloroacetophenone

Isomers at 298.15 K
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Agcr/IH°m (kJ-mol-

Isomer Process 1) Method
2'4'- o Knudsen Effusion
_ Sublimation 91.5+1.9 _
Dichloroacetophenone Technique
2'5'- o Calvet
) Vaporization 86.9+1.5 ) )
Dichloroacetophenone Microcalorimetry

Experimental Protocols

The experimental determination of the thermochemical properties of dichloroacetophenone
isomers relies on precise calorimetric and effusion techniques. The following sections detail the
methodologies cited in the acquisition of the data presented above.

Rotating-Bomb Combustion Calorimetry

This technique is employed to determine the standard molar enthalpy of formation of solid and
liquid chloro-organic compounds.

Methodology:

o Sample Preparation: A pellet of the dichloroacetophenone isomer (typically 0.4 g to 0.8 g) is
accurately weighed into a silica crucible. A cotton thread fuse is used for ignition.

e Bomb Setup: The crucible is placed in a rotating bomb calorimeter. A solution of arsenic
trioxide (As20s) in sodium hydroxide is added to the bomb to ensure the reduction of all
chlorine produced during combustion to chloride ions. The bomb is then sealed and flushed
with oxygen before being filled with pure oxygen to a pressure of 3.04 MPa.

o Calorimeter Assembly: The bomb is placed in a calorimeter vessel containing a known mass
of distilled water. The entire assembly is housed in an isothermal jacket.

o Combustion and Measurement: The sample is ignited, and the temperature change of the
water is monitored with a precision thermometer. The bomb is rotated to ensure a complete
and uniform reaction.
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e Analysis: The energy equivalent of the calorimeter is determined by combusting a certified
standard, such as benzoic acid. The standard massic energy of combustion of the
dichloroacetophenone isomer is then calculated from the corrected temperature rise. The
standard molar enthalpy of formation is subsequently derived from the standard molar
enthalpy of combustion.

Knudsen Effusion Technique

The Knudsen effusion technique is utilized to measure the vapor pressures of solids as a
function of temperature, from which the standard molar enthalpy of sublimation can be derived.

Methodology:

o Apparatus: A Knudsen effusion apparatus combined with a mass spectrometer (KEMS) is
used.[2][3][4][5][6][7] The sample is placed in a Knudsen cell, which is a small, thermostated
container with a small orifice.

o Measurement: The cell is heated to a specific temperature, and the rate of mass loss of the
sample due to effusion through the orifice is measured by the mass spectrometer. This is
repeated at various temperatures.

o Data Analysis: The vapor pressure at each temperature is calculated from the rate of mass
loss using the Knudsen equation. The standard molar enthalpy of sublimation is then
determined from the slope of the Clausius-Clapeyron plot (In(p) vs. 1/T).

Calvet Microcalorimetry

This technique is employed to measure the enthalpy of vaporization of liquid samples.
Methodology:

o Sample Introduction: A small amount of the liquid dichloroacetophenone isomer is introduced
into a Calvet microcalorimeter.

» Vaporization: The sample is vaporized isothermally at a controlled temperature.

» Heat Flow Measurement: The heat flow associated with the vaporization process is
measured by the microcalorimeter.
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» Enthalpy Calculation: The molar enthalpy of vaporization is calculated from the measured
heat flow and the amount of sample vaporized.

Computational Methodology

In addition to experimental methods, computational chemistry provides a powerful tool for
estimating the thermochemical properties of molecules.

G3MP2B3 Composite Method

The G3MP2B3 (Gaussian-3 theory using MP2 and B3LYP) is a high-accuracy composite
method used to calculate the gas-phase enthalpies of formation.[8][9][10][11][12]

Protocol:

o Geometry Optimization and Vibrational Frequencies: The molecular geometry of the
dichloroacetophenone isomer is optimized, and vibrational frequencies are calculated at the
B3LYP/6-31G(d) level of theory.

¢ Single-Point Energy Calculations: A series of single-point energy calculations are performed
at higher levels of theory and with larger basis sets (e.g., QCISD(T)/6-31G(d),
MP2/G3MP2large).[8]

e Energy Correction: The final GAMP2B3 energy is obtained by combining the energies from
the different levels of theory and applying a higher-level correction (HLC) to account for
remaining deficiencies.[8]

o Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is calculated from
the G3MP2B3 energy using atomization or isodesmic reaction schemes.

Visualized Workflow

The following diagram illustrates the logical workflow for the comprehensive determination of
the thermochemical properties of dichloroacetophenone isomers, integrating both experimental
and computational approaches.
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Caption: Workflow for determining thermochemical properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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